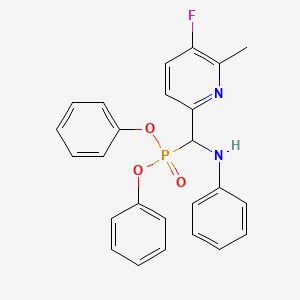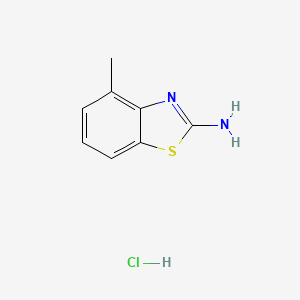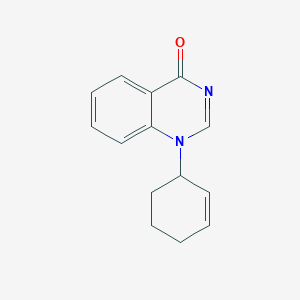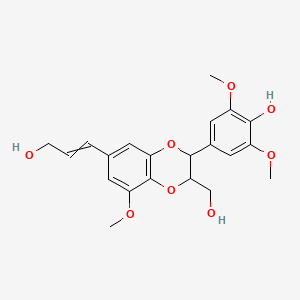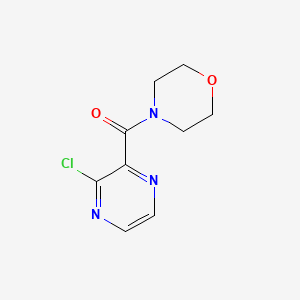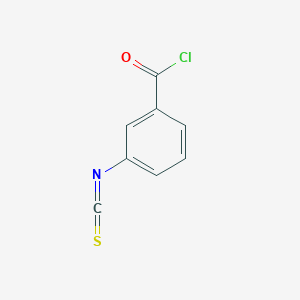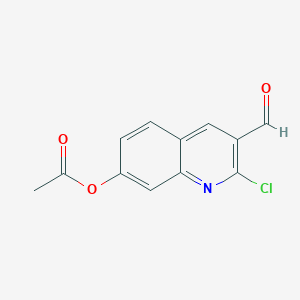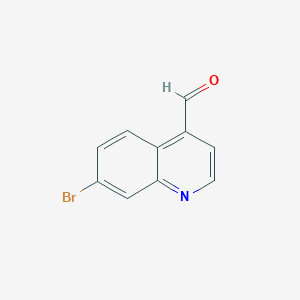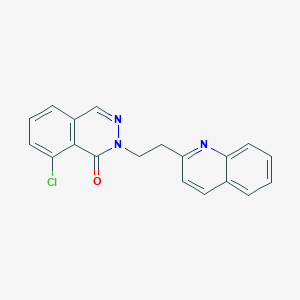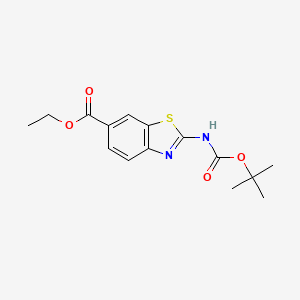![molecular formula C8H5Cl2N3 B1515405 2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine CAS No. 92350-63-5](/img/structure/B1515405.png)
2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine
説明
2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine is a chemical compound with the molecular formula C8H5Cl2N3 . It is widely employed as a pharmaceutical intermediate due to its versatility and unique structure .
Synthesis Analysis
The synthesis of pyrrolo[2,3-D]pyrimidine derivatives involves the use of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2. This process uses a microwave technique as a new and robust approach for the preparation of this type of pyrrolo[2,3-D]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine is characterized by the presence of two chlorine atoms and a methyl group attached to a pyrido[2,3-D]pyrimidine core .Chemical Reactions Analysis
Chemically, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .科学的研究の応用
Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been studied for their potential in the development of new therapies .
- Application : These compounds have shown potential in the treatment of various diseases, including cancer . They have been studied for their inhibitory effects on various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Generally, these compounds would be synthesized in a laboratory and then tested in vitro or in vivo for their biological activity .
-
- Application : Pyrido[2,3-d]pyrimidines have shown potential in the treatment of various types of cancer .
- Methods of Application : These compounds are typically synthesized in a laboratory and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes : Some compounds have shown promising results in preclinical studies, with certain derivatives demonstrating significant cytotoxic effects against various cancer cell lines .
-
- Application : Pyrido[2,3-d]pyrimidines are used as scaffolds in the design and synthesis of new therapeutic agents .
- Methods of Application : Various synthetic protocols have been developed to prepare these pyridopyrimidine derivatives .
- Results or Outcomes : The synthesized compounds are then tested for their therapeutic potential. For example, certain derivatives have shown promising results in in vitro anticancer studies .
-
- Application : Pyrido[2,3-d]pyrimidines are used in molecular docking and structure-activity relationship (SAR) studies to understand their interaction with biological targets .
- Methods of Application : These studies typically involve computational methods to predict the binding affinity of the compounds to their targets .
- Results or Outcomes : The results of these studies can provide valuable insights into the therapeutic potential of the compounds .
-
- Application : Certain pyrido[2,3-d]pyrimidine derivatives have shown good antitumor effects on carcinosarcoma in rats .
- Methods of Application : These compounds are typically synthesized in a laboratory and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes : Piritrexim, a pyrido[2,3-d]pyrimidine derivative, inhibited dihydrofolate reductase (DHFR) and showed good antitumor effects .
-
- Application : The 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine was synthesized .
- Methods of Application : The compound was treated with a 1:1 complex of N, N-dimethylformamide thionyl chloride to give the expected 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .
- Results or Outcomes : The synthesized compound could be used for further biological studies .
-
- Application : Newly synthesized pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .
- Methods of Application : These compounds were synthesized using a microwave technique and tested in vitro against seven selected human cancer cell lines .
- Results or Outcomes : Some compounds showed promising cytotoxic effects against various cancer cell lines. For example, compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 values of 1.7, 5.7, and 3.4 μg/ml, respectively .
将来の方向性
Pyrido[2,3-D]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities. This review will represent the complete medicinal and pharmacological profile of pyrido[2,3-D]pyrimidines as anticancer agents, and will help scientists to design new selective, effective and safe anticancer agents .
特性
IUPAC Name |
2,4-dichloro-7-methylpyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c1-4-2-3-5-6(9)12-8(10)13-7(5)11-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTCVMCPCBCUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857282 | |
| Record name | 2,4-Dichloro-7-methylpyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine | |
CAS RN |
92350-63-5 | |
| Record name | 2,4-Dichloro-7-methylpyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-phenylpentanamide](/img/structure/B1515322.png)

![6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1515328.png)
